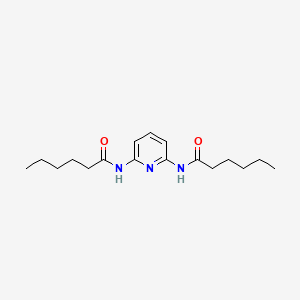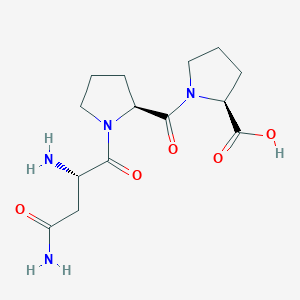
L-Proline, L-asparaginyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, L-asparaginyl-L-prolyl- is a tripeptide composed of the amino acids L-proline and L-asparagine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. L-proline is a natural amino acid with a secondary amine functionality, while L-asparagine is an amino acid that is important in the metabolism of nitrogen in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-asparaginyl-L-prolyl- typically involves the stepwise coupling of the amino acids L-proline and L-asparagine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts, and the protecting groups are removed using trifluoroacetic acid (TFA) or other deprotecting agents .
Industrial Production Methods
Industrial production of L-Proline, L-asparaginyl-L-prolyl- often employs biocatalytic processes to enhance efficiency and reduce environmental impact. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, minimizing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, L-asparaginyl-L-prolyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives, reduced peptides, and substituted peptides with altered biological activities .
Aplicaciones Científicas De Investigación
L-Proline, L-asparaginyl-L-prolyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Proline, L-asparaginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, the proline residue can undergo hydroxylation, which is crucial for the stability of collagen. The asparagine residue can participate in hydrogen bonding and other interactions that influence the peptide’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: A natural amino acid with a secondary amine functionality, used as a catalyst in organic synthesis.
L-Asparagine: An amino acid important in nitrogen metabolism.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen.
Uniqueness
L-Proline, L-asparaginyl-L-prolyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. Its ability to undergo various chemical modifications and its role in biological processes make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
334931-60-1 |
|---|---|
Fórmula molecular |
C14H22N4O5 |
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H22N4O5/c15-8(7-11(16)19)12(20)17-5-1-3-9(17)13(21)18-6-2-4-10(18)14(22)23/h8-10H,1-7,15H2,(H2,16,19)(H,22,23)/t8-,9-,10-/m0/s1 |
Clave InChI |
VCJCPARXDBEGNE-GUBZILKMSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC(=O)N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


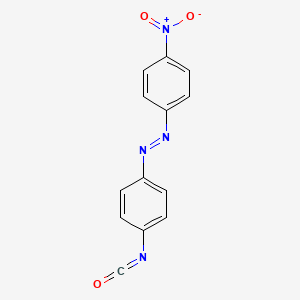

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
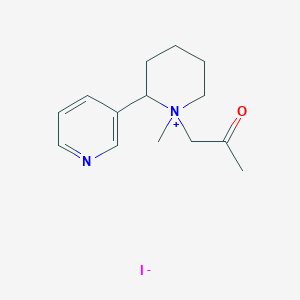
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
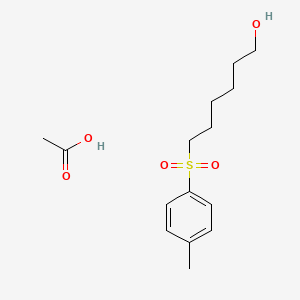

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)


